

# Inpyrfluxam: A Comparative Analysis of its Efficacy Against Fungicide-Resistant Plant Pathogens

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In the persistent battle against crop diseases, the emergence of fungicide-resistant pathogen strains poses a significant threat to global food security. **Inpyrfluxam**, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated considerable promise in managing these resilient pathogens. This guide provides an objective comparison of **Inpyrfluxam**'s performance against fungicide-resistant strains, supported by experimental data, detailed methodologies, and visual representations of its mode of action and experimental evaluation.

# Introduction to Inpyrfluxam

Inpyrfluxam is a systemic fungicide belonging to the pyrazole-4-carboxamide chemical group and is classified under the Fungicide Resistance Action Committee (FRAC) Group 7.[1][2] Its mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungal pathogens.[3][4][5] This disruption halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and reproduction.[3] This mechanism of action makes Inpyrfluxam a critical tool in resistance management programs, particularly against pathogens that have developed reduced sensitivity to other fungicide classes like quinone outside inhibitors (QoIs) and demethylation inhibitors (DMIs).[4]



#### **Performance Against Key Resistant Pathogens**

**Inpyrfluxam** has been evaluated against a range of economically important plant pathogens, including those with documented resistance to other SDHI fungicides.

#### Asian Soybean Rust (Phakopsora pachyrhizi)

Asian soybean rust (ASR) is a devastating disease, particularly in major soybean-producing regions like Brazil, where resistance to DMI and QoI fungicides is widespread.[4] Furthermore, strains with reduced sensitivity to SDHIs, linked to point mutations in the SdhC gene, have been detected.[4] In this challenging environment, **Inpyrfluxam** has shown robust and stable efficacy.[4][6] In laboratory pot tests, it provided 100% control of ASR at very low concentrations (0.16 ppm) and demonstrated superior post-infection efficacy compared to other major SDHIs.[4] This suggests **Inpyrfluxam** is a highly effective solution for managing ASR, even in fields with populations exhibiting multiple fungicide resistance.[4][6]

#### Rhizoctonia solani

Rhizoctonia solani causes a variety of diseases, including sheath blight in rice, seed decay, and damping-off in corn and sugarbeets.[1][7] Resistance to fungicides, such as the QoI azoxystrobin, has been reported in R. solani populations.[7] **Inpyrfluxam** has proven to be an effective agent for controlling this pathogen.[7][8] Experimental trials have shown that as a seed or in-furrow treatment, **Inpyrfluxam**'s performance in protecting corn against Rhizoctonia is comparable to other widely used SDHIs like sedaxane and fluxapyroxad.[1][7]

#### **Botrytis cinerea (Gray Mold)**

Gray mold is a significant disease affecting a wide range of crops, including small fruits. Resistance to multiple fungicide classes is common in B. cinerea populations. Studies have identified specific mutations in the sdhB gene that confer resistance to SDHI fungicides. While **Inpyrfluxam** is effective against wild-type strains, its efficacy is reduced against certain resistant genotypes. For instance, isolates harboring the P225F mutation in the sdhB gene show significantly lower sensitivity to **Inpyrfluxam**.[9] This underscores the importance of monitoring pathogen populations and employing integrated resistance management strategies.

#### Puccinia horiana (Chrysanthemum White Rust)



Research on Puccinia horiana isolates with the SdhC-I88F substitution—a mutation frequently observed in SDHI-resistant rust fungi—has highlighted **Inpyrfluxam**'s relative strength.[6] In both in vitro and in planta assays, **Inpyrfluxam** was the most potent SDHI against these resistant isolates.[6] While its resistance factor was moderate (10-30), it was significantly lower than that of other SDHIs like penthiopyrad and benzovindiflupyr (>150), indicating better performance against this specific resistance mechanism.[6]

## **Quantitative Performance Data**

The following table summarizes the efficacy of **Inpyrfluxam** and other fungicides against specific fungicide-resistant pathogen strains based on reported 50% effective concentration (EC50) values and resistance factors (RF).

Pathogen	Resistance Genotype (Gene- Mutation)	Fungicide	Mean EC50 (μg/mL)	Resistance Factor (RF)	Reference
Botrytis cinerea	Wild-Type	Inpyrfluxam	0.7	-	[9]
H272R (sdhB)	Inpyrfluxam	0.9	1.3	[9]	
H272Y (sdhB)	Inpyrfluxam	23.2	33.1	[9]	
N230I (sdhB)	Inpyrfluxam	0.9	1.3	[9]	_
P225F (sdhB)	Inpyrfluxam	48.8	69.7	[9]	
Puccinia horiana	SdhC-I88F	Inpyrfluxam	-	10-30	[6]
SdhC-I88F	Fluxapyroxad	-	3-10	[6]	_
SdhC-I88F	Penthiopyrad	-	>150	[6]	-
SdhC-I88F	Benzovindiflu pyr	-	>150	[6]	





# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following table outlines a typical protocol for determining the in vitro efficacy of fungicides against mycelial growth.



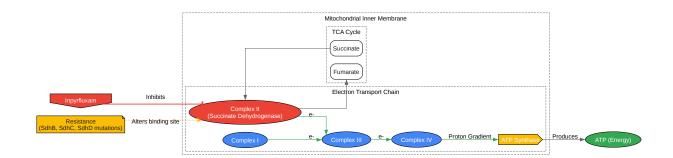
Protocol Step	Description
Isolate Collection & Culture	Pathogen isolates are collected from infected plant tissues in the field. They are then purified and cultured on a suitable nutrient medium, such as potato dextrose agar (PDA), to obtain pure cultures for sensitivity testing.
Fungicide Stock Preparation	A stock solution of the technical grade fungicide (e.g., Inpyrfluxam) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). Serial dilutions are then made to achieve the desired final concentrations for the assay.
Poisoned Food Technique	The fungicide dilutions are incorporated into molten PDA medium. The amended medium is then poured into Petri plates. A control plate containing only the solvent is also prepared.
Inoculation	A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing pathogen colony and placed in the center of each fungicide-amended and control plate.
Incubation	The inoculated plates are incubated in the dark at a controlled temperature (e.g., 22°C) for a period sufficient for the mycelium in the control plate to reach a specific diameter or the edge of the plate.
Data Collection	The diameter of the fungal colony on each plate is measured in two perpendicular directions.  The average diameter is then calculated.
Data Analysis	The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is then determined by regressing the inhibition



percentage against the logarithm of the fungicide concentration.

# Visualizing Mechanisms and Workflows Inpyrfluxam's Mode of Action and Resistance

The following diagram illustrates the metabolic pathway targeted by **Inpyrfluxam** and how genetic mutations in the target enzyme can lead to fungicide resistance.



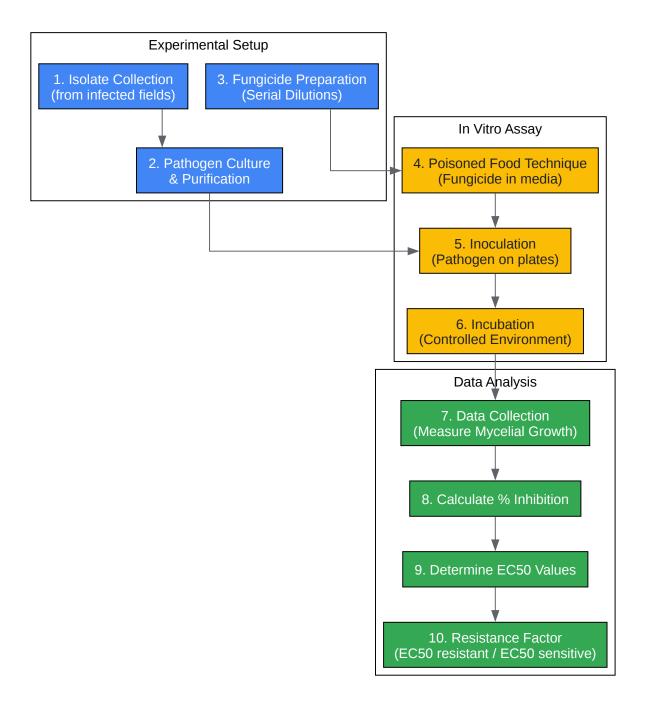
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Caption: Mechanism of **Inpyrfluxam** and SDHI resistance.

# General Experimental Workflow for Fungicide Efficacy Testing



This diagram outlines a standardized workflow for assessing the performance of a fungicide against plant pathogens, from initial sample collection to final data interpretation.





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Caption: Workflow for in vitro fungicide efficacy testing.

#### Conclusion

Inpyrfluxam demonstrates potent activity against a broad spectrum of plant pathogens, including strains that have developed resistance to other fungicide classes. Its efficacy against challenging diseases like Asian soybean rust and Rhizoctonia-induced diseases positions it as a valuable component of integrated disease management programs.[4][7] However, the documented cases of reduced sensitivity in pathogens like Botrytis cinerea due to specific target-site mutations highlight the ongoing evolutionary pressure exerted by fungicides.[9] Therefore, to preserve the long-term effectiveness of Inpyrfluxam and other SDHIs, it is imperative to adhere to resistance management guidelines, such as rotating and mixing fungicides with different modes of action.[7][10] Continuous monitoring of pathogen populations for shifts in sensitivity remains a critical activity for researchers and crop protection professionals.

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